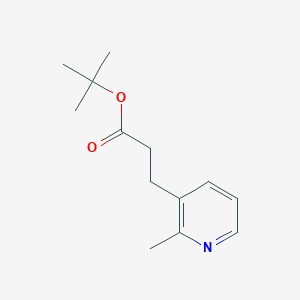

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate

Description

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate is a tert-butyl ester derivative featuring a propanoic acid backbone substituted at the β-position with a 2-methylpyridin-3-yl group. The tert-butyl ester moiety enhances lipophilicity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

tert-butyl 3-(2-methylpyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-11(6-5-9-14-10)7-8-12(15)16-13(2,3)4/h5-6,9H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSGVPTUSNMPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-methylpyridin-3-yl)propanoate typically involves the esterification of 3-Pyridinepropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-Pyridinepropanoic acid+tert-butyl alcoholacid catalyst3-Pyridinepropanoic acid, 2-methyl-, 1,1-dimethylethyl ester+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Pyridinepropanoic acid

Reduction: 3-Pyridinepropanol

Substitution: Various substituted esters or amides

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as an ester, featuring a tert-butyl group attached to a propanoate moiety linked to a 2-methylpyridine ring. This structural arrangement is crucial for its reactivity and interactions with biological systems.

Chemistry

- Intermediate in Synthesis : tert-Butyl 3-(2-methylpyridin-3-yl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.

- Reactivity Studies : The compound can undergo various chemical reactions, such as esterification, hydrolysis, and substitution reactions, making it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biochemical Pathways : Research has indicated that this compound may interact with biological molecules, influencing biochemical pathways. Its potential role as a modulator of enzyme activity is of particular interest.

- Drug Development : The compound's structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit therapeutic effects against certain diseases. For instance, its ability to inhibit specific enzymes could be harnessed for developing treatments for conditions like cancer or neurodegenerative diseases.

- Case Study: Enzyme Inhibition : A study investigating similar compounds demonstrated that modifications could enhance the inhibition of critical enzymes involved in disease progression. This highlights the potential of this compound in medicinal chemistry.

Industry

- Specialty Chemicals : In industrial applications, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may lead to the development of new polymers or resins with enhanced performance characteristics.

Case Study 1: Enzyme Inhibition

A recent investigation into the enzyme-inhibiting properties of pyridine derivatives revealed that modifications similar to those found in this compound significantly enhanced inhibitory activity against key enzymes involved in metabolic pathways related to cancer progression.

| Compound | IC50 (μM) | Modification |

|---|---|---|

| Compound A | 0.5 | tert-butyl group |

| Compound B | 1.2 | methyl substitution |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and disrupt microtubule dynamics.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target molecules. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Aromatic vs.

- Electron-Withdrawing Effects : The trifluoromethyl group in Compound 2 () and (R)-57 () increases electrophilicity, whereas the pyridine’s nitrogen may enhance basicity .

- Steric Hindrance : The tert-butyl ester in all compounds improves steric protection of the ester bond, but the 2-methyl group on pyridine in the target compound adds localized steric bulk compared to phenyl or aliphatic substituents .

Physicochemical Properties

Property Trends :

- Lipophilicity : All tert-butyl esters exhibit high lipophilicity, but the pyridine group in the target compound may reduce logP slightly compared to purely aliphatic analogs like 9b .

- Solubility: Pyridine’s basic nitrogen could improve aqueous solubility in acidic media relative to non-polar substituents (e.g., CF₃ in (R)-57) .

Biological Activity

tert-Butyl 3-(2-methylpyridin-3-yl)propanoate is an organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a propanoate moiety, and a 2-methylpyridine ring, which contribute to its chemical properties and biological interactions. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyridine ring allows for π-π stacking interactions, enhancing binding affinity with proteins and receptors. The ester group may undergo hydrolysis, releasing active components that can modulate enzyme activity or receptor signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies on related pyridine derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar activities through mechanisms such as apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl 3-(pyridin-2-yl)propanoate | Contains a pyridine ring at a different position | Potential anticancer activity |

| tert-Butyl 3-(piperidin-3-yl)propanoate | Contains a piperidine ring | Neuroprotective effects in some studies |

| tert-Butyl (4-hydroxy-3-(2-methylpyridin)) | Hydroxyl group enhances reactivity | Moderate protective effects against Aβ toxicity |

Case Studies and Research Findings

- Anticancer Studies : A study focusing on pyridine derivatives showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating a promising direction for drug development targeting cancer therapies .

- Neuroprotective Effects : Research on related compounds has demonstrated their ability to inhibit amyloid-beta aggregation and protect astrocytes from oxidative stress, suggesting that this compound may exhibit similar protective properties in neurodegenerative contexts .

Q & A

Q. What are the optimal synthetic conditions for preparing tert-Butyl 3-(2-methylpyridin-3-yl)propanoate to minimize side reactions?

The synthesis typically involves coupling 2-methylpyridin-3-ylpropanoic acid derivatives with tert-butyl-protecting groups. Key steps include:

- Reagent selection : Use NaH in anhydrous THF for deprotonation to activate the carboxylate intermediate, followed by reaction with tert-butyl prop-2-enoate .

- Purification : Silica gel column chromatography is effective for isolating the product as a colorless oil, with hexane/ethyl acetate gradients (e.g., 10:1 to 5:1) to resolve impurities .

- Side reaction mitigation : Strict temperature control (<0°C during NaH addition) prevents undesired elimination or over-alkylation.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatography : Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

- Spectroscopy :

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C 62.62%, H 7.70%, N 5.62%) .

Advanced Research Questions

Q. What competing reaction pathways occur when this compound is subjected to nucleophilic conditions, and how can they be analyzed?

Under nucleophilic conditions (e.g., Grignard reagents or organocatalysts), potential pathways include:

- Ester cleavage : The tert-butyl group may hydrolyze under acidic/basic conditions, yielding 3-(2-methylpyridin-3-yl)propanoic acid.

- Pyridine ring functionalization : Electrophilic substitution at the pyridine’s 4-position competes with ester reactivity.

Methodology : - Kinetic studies : Use in-situ IR or NMR to track ester degradation vs. ring substitution rates.

- Byproduct isolation : Fractional crystallization or preparative HPLC can separate derivatives like 3-(2-methylpyridin-3-yl)propanoic acid or 4-substituted pyridines for structural confirmation .

Q. How can this compound serve as a modular intermediate in drug delivery systems?

The ester’s tert-butyl group acts as a transient protecting moiety, enabling controlled release of bioactive pyridinylpropanoic acids. Applications include:

- Pro-drug design : Hydrolyze the ester in vivo via esterases or acidic environments (e.g., tumor microenvironments) to release the active carboxylic acid .

- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxylated derivatives (e.g., tert-Butyl 3-(2-hydroxyethoxy)propanoate) to enhance solubility and bioavailability .

Methodology : - Stability assays : Test hydrolysis rates in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using LC-MS quantification .

- Conjugation efficiency : Monitor PEG coupling via MALDI-TOF or size-exclusion chromatography .

Q. What computational tools are recommended to predict the reactivity of this compound in catalytic systems?

- DFT calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or pyridine functionalization. Key parameters include HOMO/LUMO energies and Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with esterase enzymes (e.g., human carboxylesterase 1) to predict hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.